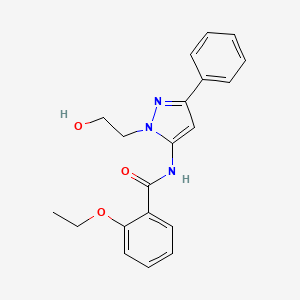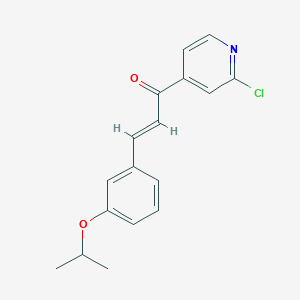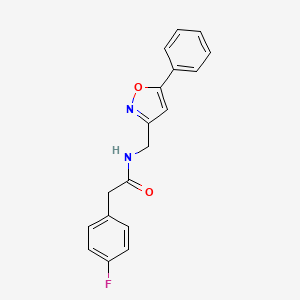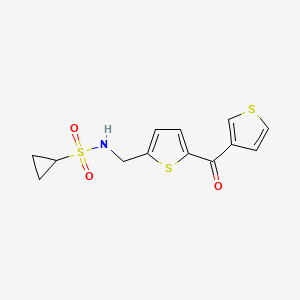
3-(2-Ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chromen-4-one derivatives has been explored through various methods, including microwave irradiation conditions and the use of allyl protecting groups for the preparation of key intermediates in the synthesis of DNA-dependent protein kinase inhibitors. For example, under microwave irradiation conditions, a series of chromen-2-one derivatives were synthesized with good yields, showcasing the efficiency of modern synthetic approaches (Kuarm et al., 2011). Furthermore, the use of allyl protecting groups has been highlighted as a critical strategy in the synthesis of complex chromen-4-one derivatives, indicating the importance of protecting group strategies in the synthesis of such compounds (Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied using various spectroscopic techniques, including FTIR, UV-Vis, and NMR. These studies provide a comprehensive understanding of the molecular geometry, electronic structure, and physicochemical properties of these compounds. For instance, combined experimental and theoretical studies on chromen-2-one derivatives have shed light on their structural and physicochemical characteristics, demonstrating the utility of computational chemistry in complementing experimental observations (Priyanka et al., 2016).
Chemical Reactions and Properties
Chromen-4-one derivatives participate in a variety of chemical reactions, leading to a wide range of structural motifs and functionalities. These reactions include highly diastereoselective syntheses and photo-reorganizations, which have been utilized to generate novel compounds with potential applications in medicinal chemistry and materials science. The versatility of these compounds in chemical reactions underscores their significance in synthetic chemistry (Korotaev et al., 2017).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and functionality. X-ray crystallography has been instrumental in elucidating the crystal structures of these compounds, providing insights into their molecular packing, intermolecular interactions, and stability (Manolov et al., 2012).
Chemical Properties Analysis
The chemical properties of chromen-4-one derivatives, including their reactivity, stability, and interaction with various reagents, are essential for their applications in organic synthesis and drug design. Studies have highlighted the reactivity of these compounds in forming complex structures through photo-reorganization, showcasing their potential in the synthesis of complex organic molecules (Dalai et al., 2017).
科学的研究の応用
Green Chemistry Approaches in Synthesis
A notable advancement in the field of green chemistry is illustrated by the work of Heravi, Zakeri, and Mohammadi (2011), where a series of dihydropyrano[c]chromenes, structurally similar to the chemical , were synthesized via a one-pot reaction in water. This approach highlights the potential of using less hazardous solvents and conditions to synthesize chromene-based compounds, emphasizing simplicity, good yields, and cost-effectiveness (Heravi, Zakeri, & Mohammadi, 2011).
Reactivity and Formation of Chromenes
Research by Yamato, Ishikawa, and Kobayashi (1980) explores the reactivity of isocoumarins, closely related to chromenes, with nucleophilic reagents, leading to various substituted compounds. This study provides insights into the susceptibility of certain positions in chromene-like structures to nucleophilic attack, offering pathways for synthesizing derivatives with potential biological activities (Yamato, Ishikawa, & Kobayashi, 1980).
Microwave-Assisted Synthesis
Kumar, Kaur, Gupta, and Sharma (2015) developed a green, catalyst-free, solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method leverages microwave irradiation for efficient synthesis, underscoring the environmental benefits and potential for creating novel chromene derivatives with therapeutic targets (Kumar, Kaur, Gupta, & Sharma, 2015).
Theoretical and Experimental Studies
A combined experimental and theoretical study by Priyanka, Srivastava, and Katiyar (2016) on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one provides detailed insights into its structural and physicochemical properties. This research highlights the importance of theoretical approaches to understand the properties and reactivity of chromene derivatives, potentially guiding the development of new materials or drugs (Priyanka, Srivastava, & Katiyar, 2016).
Applications in Biological Systems
Debolt et al. (2007) discovered morlin, a chromen-2-one derivative, which alters cortical microtubule dynamics and cellulose synthase movement in plants. This compound offers a new probe for studying cytoskeletal defects and its interaction with cellulose synthase, highlighting the diverse potential applications of chromene derivatives in biological research (Debolt, Gutierrez, Ehrhardt, Melo, Ross, Cutler, Somerville, & Bonetta, 2007).
特性
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-2-27-18-5-3-4-6-19(18)29-20-14-28-22-15(21(20)25)7-8-17(24)16(22)13-23-9-11-26-12-10-23/h3-8,14,24H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEAKAPIXAPYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)




![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)

